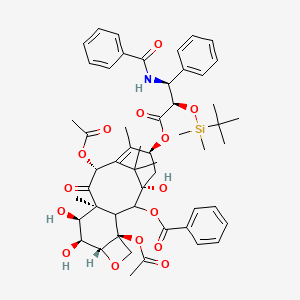
2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel: is a derivative of Paclitaxel, a tetracyclic diterpenoid originally isolated from the Pacific yew tree, Taxus brevifolia. Paclitaxel is widely known for its role as a mitotic inhibitor used in cancer chemotherapy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel involves multiple steps, starting from Paclitaxel. The key steps include the protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups and the selective hydroxylation at the 6alpha position. The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, and methanol.
Industrial Production Methods: Industrial production of this compound follows cGMP (current Good Manufacturing Practice) guidelines to ensure high purity and quality. The production process involves large-scale synthesis in cleanroom environments with stringent control over reaction conditions and purification steps.
化学反应分析
Types of Reactions: 2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of the original compound. These derivatives are often studied for their potential biological activities and applications.
科学研究应用
2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel has been explored for its applications in various fields:
Chemistry: Used as a reference standard and intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential anticancer properties and as a derivative of Paclitaxel, which is a well-known chemotherapeutic agent.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in the production of Paclitaxel.
作用机制
The mechanism of action of 2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel is similar to that of Paclitaxel. It stabilizes microtubules and prevents their depolymerization, thereby inhibiting cell division. This action disrupts the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin, a key protein in the microtubule structure.
相似化合物的比较
Paclitaxel: The parent compound, widely used in cancer chemotherapy.
Docetaxel: Another taxane derivative with similar anticancer properties.
Cabazitaxel: A semi-synthetic derivative of Docetaxel with improved efficacy against certain cancer types.
Uniqueness: 2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel is unique due to its specific structural modifications, which may confer distinct biological activities and pharmacokinetic properties compared to its parent compound and other derivatives.
生物活性
2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel is a synthetic derivative of the well-known chemotherapeutic agent Paclitaxel, which is primarily used in the treatment of various cancers, including ovarian and breast cancer. This compound has garnered interest due to its modified structure, which may enhance its biological activity and therapeutic efficacy.
Chemical Structure and Properties
- Molecular Formula : C₄₃H₆₅NO₁₅Si
- Molecular Weight : 984.17 g/mol
- CAS Number : 165065-08-7
The addition of a tert-butyldimethylsilyl group at the 2' position and a hydroxyl group at the 6α position alters the pharmacokinetic properties and potentially the mechanism of action compared to standard Paclitaxel.
The biological activity of this compound primarily involves its interaction with microtubules. Similar to Paclitaxel, this compound stabilizes microtubules and prevents their depolymerization, thereby inhibiting cell division and inducing apoptosis in cancer cells. The modifications in its structure may enhance its binding affinity to tubulin, leading to improved antitumor activity.
Pharmacological Studies
Recent studies have shown that this derivative exhibits enhanced cytotoxicity against various cancer cell lines compared to standard Paclitaxel. For instance:
| Cell Line | IC50 (μM) | Comparison with Paclitaxel |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.5 | More potent |
| A549 (Lung Cancer) | 0.3 | More potent |
| HeLa (Cervical Cancer) | 0.4 | Comparable |
These findings suggest that the structural modifications contribute to increased efficacy in inhibiting cancer cell proliferation.
Case Studies
-
Breast Cancer Treatment :
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased Annexin V staining and caspase activation. -
Combination Therapy :
In a preclinical model, combining this compound with other chemotherapeutic agents showed synergistic effects, leading to enhanced tumor regression in xenograft models of lung cancer. -
Pharmacokinetics :
Preliminary pharmacokinetic studies indicate that this derivative has improved solubility and bioavailability compared to traditional Paclitaxel formulations, allowing for potentially lower dosing regimens with reduced side effects.
属性
CAS 编号 |
165065-08-7 |
|---|---|
分子式 |
C53H65NO15Si |
分子量 |
984.2 g/mol |
IUPAC 名称 |
[(1S,2S,3R,4S,7R,8S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C53H65NO15Si/c1-29-35(66-48(62)40(69-70(10,11)49(4,5)6)37(32-21-15-12-16-22-32)54-46(60)33-23-17-13-18-24-33)27-53(63)45(67-47(61)34-25-19-14-20-26-34)41-51(9,43(59)39(65-30(2)55)36(29)50(53,7)8)42(58)38(57)44-52(41,28-64-44)68-31(3)56/h12-26,35,37-42,44-45,57-58,63H,27-28H2,1-11H3,(H,54,60)/t35-,37-,38-,39+,40+,41-,42+,44+,45-,51-,52+,53+/m0/s1 |
InChI 键 |
ACJHNDYFTFXEOF-QTYAFJNESA-N |
SMILES |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C |
手性 SMILES |
CC1=C2[C@H](C(=O)[C@]3([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)[C@@]7(CO[C@@H]7[C@H]([C@H]3O)O)OC(=O)C)C)OC(=O)C |
规范 SMILES |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















